N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine
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Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H11N7OS and its molecular weight is 313.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell division and growth, making them potential therapeutic targets for various malignancies .
Mode of Action
It’s known that similar compounds form a crucial dual hydrogen bond between their core and the backbone of a specific amino acid located in the hinge region of the kinase . This interaction could potentially inhibit the activity of the kinase, thereby affecting cell division and growth .
Biochemical Pathways
Compounds that inhibit kinases like mps1, mapkapk2, and p70s6kβ/s6k2 can affect various cellular processes, including cell division, growth, and response to stress .
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents , which can influence their absorption and distribution. The metabolism and excretion of these compounds can vary based on their chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
The inhibition of kinases like mps1, mapkapk2, and p70s6kβ/s6k2 can potentially disrupt cell division and growth, which could have therapeutic effects in the context of various malignancies .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the cholinergic nervous system . The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, resulting in altered nerve impulse transmission and potential therapeutic effects in neurodegenerative diseases.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Furthermore, this compound can interact with transcription factors, influencing gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular processes, such as prolonged activation of signaling pathways and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce therapeutic effects without significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These findings highlight the importance of determining the optimal dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . Additionally, this compound can affect the levels of key metabolites, such as reactive oxygen species, thereby modulating cellular redox balance and oxidative stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes such as gene expression, energy metabolism, and apoptosis.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7OS/c1-20-6-8(4-17-20)12-18-10(21-19-12)5-14-13-11-9(2-3-22-11)15-7-16-13/h2-4,6-7H,5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQNDHIZXIMVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.